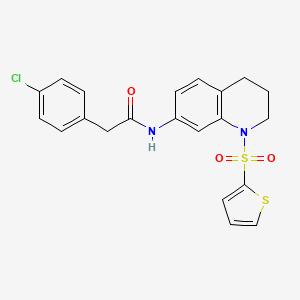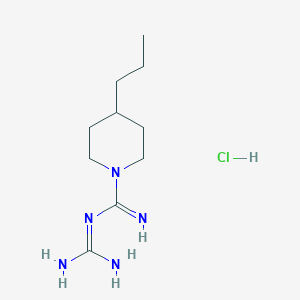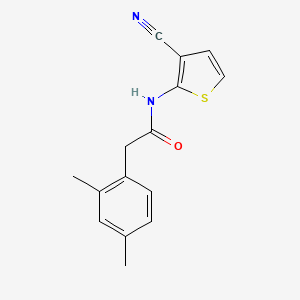![molecular formula C20H22N4O5S B2360318 4-(二乙基磺酰胺基)-N-[5-(4-甲氧基苯基)-1,3,4-恶二唑-2-基]苯甲酰胺 CAS No. 442881-09-6](/img/structure/B2360318.png)
4-(二乙基磺酰胺基)-N-[5-(4-甲氧基苯基)-1,3,4-恶二唑-2-基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research
科学研究应用
4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The diethylsulfamoyl group is introduced through a sulfonation reaction, while the oxadiazole ring is formed via cyclization reactions involving hydrazides and carboxylic acids. Specific reaction conditions, such as temperature, pH, and solvents, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards.
化学反应分析
Types of Reactions
4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
作用机制
The mechanism of action of 4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The oxadiazole ring and sulfonamide group play crucial roles in these interactions, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other benzamide derivatives and oxadiazole-containing molecules, such as:
- 4-(diethylsulfamoyl)benzoic acid
- N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Uniqueness
What sets 4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse applications in research and industry.
属性
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-4-24(5-2)30(26,27)17-12-8-14(9-13-17)18(25)21-20-23-22-19(29-20)15-6-10-16(28-3)11-7-15/h6-13H,4-5H2,1-3H3,(H,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVDHHPJOFLJDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
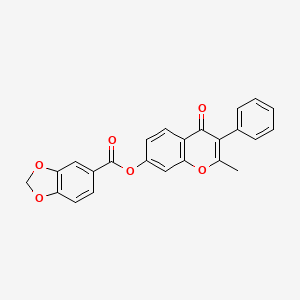
![(E)-N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2360239.png)
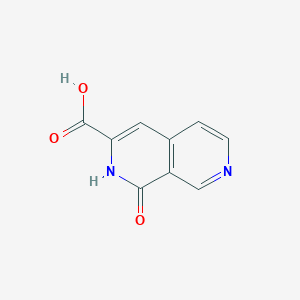
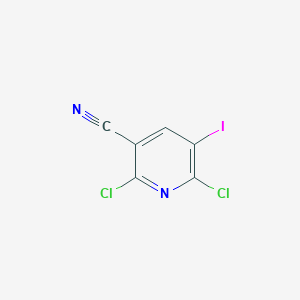
![4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B2360243.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acrylamide](/img/structure/B2360246.png)
![4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzaldehyde](/img/structure/B2360249.png)
![3,5-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2360251.png)
![N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE](/img/structure/B2360253.png)
![2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B2360254.png)
